molecular formula C25H24N2OS B12467579 2-phenyl-3-(1-phenylpropan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 297762-57-3

2-phenyl-3-(1-phenylpropan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12467579
CAS No.: 297762-57-3
M. Wt: 400.5 g/mol
InChI Key: SXAULMGPHGRASJ-UHFFFAOYSA-N
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Description

2-phenyl-3-(1-phenylpropan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound featuring a benzothieno-pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-3-(1-phenylpropan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, which is used to form carbon-carbon bonds between phenyl groups and the benzothieno-pyrimidinone core . The reaction conditions often involve palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-3-(1-phenylpropan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-phenyl-3-(1-phenylpropan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-3-(1-phenylpropan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-3-(1-phenylpropan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific structural features and potential applications. Unlike other similar compounds, it may offer distinct advantages in terms of stability, reactivity, and biological activity.

Properties

CAS No.

297762-57-3

Molecular Formula

C25H24N2OS

Molecular Weight

400.5 g/mol

IUPAC Name

2-phenyl-3-(1-phenylpropan-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C25H24N2OS/c1-17(16-18-10-4-2-5-11-18)27-23(19-12-6-3-7-13-19)26-24-22(25(27)28)20-14-8-9-15-21(20)29-24/h2-7,10-13,17H,8-9,14-16H2,1H3

InChI Key

SXAULMGPHGRASJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)N2C(=NC3=C(C2=O)C4=C(S3)CCCC4)C5=CC=CC=C5

Origin of Product

United States

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